2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol

physicochemical profiling chromatography method development formulation pre-screening

Medicinal chemistry groups face supply-chain fragility when single-sourced fragment scaffolds become unavailable mid-campaign. This C₁₂H₁₉NOS aminocyclohexanol-thiophene hybrid (MW 225.35) eliminates that risk with confirmed multi-supplier availability from ISO-certified sources (MolCore, Leyan). - Dual H-bond donor scaffold (amine + hydroxyl, HBD=2) enables bidentate target engagement at kinases, proteases, and GPCRs - a capability absent in amine-only analogs (HBD=1). - ≥97% batch-certified purity supports fragment screening hit confirmation without impurity confounds; hydroxyl handle enables esterification, silyl protection, or ketone oxidation for library diversification. - Multi-vendor sourcing (≥2 active ISO-certified suppliers) reduces single-point-of-failure risk versus single-sourced des-methyl or regioisomeric analogs.

Molecular Formula C12H19NOS
Molecular Weight 225.35 g/mol
Cat. No. B13247758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol
Molecular FormulaC12H19NOS
Molecular Weight225.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNC2CCCCC2O
InChIInChI=1S/C12H19NOS/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h6-7,11-14H,2-5,8H2,1H3
InChIKeyVBNZKBNUWNBSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol – Identity & Sourcing


2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol (CAS 1247696-81-6) is a C₁₂H₁₉NOS aminocyclohexanol derivative featuring a 5-methylthiophen-2-yl substituent attached via a methylamino linker at the cyclohexanol 2-position . With a molecular weight of 225.35 g/mol, the compound integrates a hydrogen-bond donor (secondary amine, hydroxyl) and acceptor scaffold within a single low-molecular-weight framework, making it a compact bifunctional building block for medicinal chemistry and fragment-based discovery . The predicted density is 1.13 ± 0.1 g/cm³ and predicted boiling point 354.9 ± 42.0 °C . Key suppliers include MolCore (≥97% purity) and Leyan (98% purity), both operating under ISO-certified quality systems .

Sourcing
Multi-supplier availability with ISO-certified quality systems ensures program continuity.
Fragment Discovery
Compact dual H-bond donor scaffold (secondary amine + hydroxyl) for fragment-based lead generation.
Derivatization
Hydroxyl handle enables library expansion via esterification, etherification, or oxidation.

2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol – Why Generic Analogs Fail


Aminocyclohexanol-thiophene hybrids bearing the C₁₂H₁₉NOS formula constitute a structurally diverse class, yet small variations in substitution topology, linker placement, and heterocycle methylation produce marked divergence in physicochemical properties and, by inference, in molecular recognition profiles . The target compound's 5-methylthiophene group, 2-aminocyclohexanol connectivity, and secondary-amine linker generate a distinct hydrogen-bonding geometry, lipophilicity balance, and steric contour that differ measurably from regioisomeric analogs (e.g., CAS 1343968-30-8) and des-methyl analogs (e.g., 2-{[(thiophen-2-yl)methyl]amino}cyclohexan-1-ol) . Procurement teams and medicinal chemistry groups must therefore treat these compounds as non-fungible starting points whose differential properties propagate directly into lead series .

Regioisomer mismatch Different thiophene substitution topology and linker placement may alter hydrogen-bonding geometry and chromatographic retention.
Methyl group absence Des-methyl analogs lack the lipophilicity boost and potential metabolic shielding at the thiophene 5-position, which can shift lead profiles.
Hydroxyl group omission Amine-only analogs reduce hydrogen-bond donor count and eliminate a key synthetic handle, limiting fragment growing and solubility options.

2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol – Differentiation Evidence


Predicted Physicochemical Profile vs Regioisomer

The target compound exhibits a predicted density of 1.13 ± 0.1 g/cm³ and boiling point of 354.9 ± 42.0 °C . The closest regioisomer, 1-(((thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol (CAS 1343968-30-8), differs in both the thiophene substitution position (3-yl vs 2-yl), the linker topology (aminomethyl vs methylamino), and the cyclohexanol attachment point (1-position vs 2-position). This regioisomer has a predicted density of 1.135 ± 0.06 g/cm³ and boiling point of 347.9 ± 17.0 °C . The ~7.0 °C difference in predicted boiling point reflects distinct intermolecular interaction profiles that can influence chromatographic retention, distillation purification, and solvent selection during scale-up .

Boiling Point vs Regioisomer
Cross-study comparable
Δ ~7.0 °C (predicted)
Informs purification scale-up strategy and solvent selection.
Predicted values; experimental verification recommended.
physicochemical profiling chromatography method development formulation pre-screening

Methyl Substitution Effect vs Des-Methyl Analog

The 5-methyl substituent on the thiophene ring is a key structural differentiator absent in the des-methyl analog 2-{[(thiophen-2-yl)methyl]amino}cyclohexan-1-ol (available from Sigma-Aldrich as EN300-164176) . The addition of a methyl group on the thiophene is well-established in medicinal chemistry to increase lipophilicity (ΔlogP ≈ +0.5 for aromatic methyl addition) and to block potential CYP-mediated oxidation at the 5-position of the thiophene ring [1][2]. While direct experimental logP values are not available for either compound, the class-level inference predicts increased metabolic stability and enhanced passive membrane permeability for the target compound relative to its des-methyl counterpart [2].

Methyl Substitution Effect
Class-level inference
Estimated ΔclogP ≈ +0.5
May increase lipophilicity and metabolic resilience of the scaffold.
No direct experimental comparison; class-level medicinal chemistry principles.
lipophilicity modulation CYP metabolism logP prediction

Hydrogen-Bond Donor Capacity vs Amine-Only Analog

The target compound carries two hydrogen-bond donor (HBD) groups (secondary amine and hydroxyl), encoded in its SMILES structure, whereas the structurally related compound cyclohexyl[(5-methylthiophen-2-yl)methyl]amine (CAS 1019534-35-0, C₁₂H₁₉NS, MW 209.35) lacks the hydroxyl group and possesses only one HBD . This difference in HBD count (2 vs 1) directly impacts aqueous solubility, crystal packing, and target engagement potential in structure-based design. The additional hydroxyl group also provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation), expanding the library chemistry options beyond those available with the amine-only analog .

H-Bond Donor Capacity
Cross-study comparable
HBD = 2 vs 1 (amine-only analog)
Expands aqueous solubility potential and derivatization scope.
Structural comparison; no experimental solubility data available.
hydrogen-bond donor count solubility prediction fragment-based drug design

Certified Purity & ISO Compliance

The target compound is available from multiple independent suppliers at verified purity levels: MolCore offers ≥97% purity under ISO certification, and Leyan supplies 98% purity with batch-specific quality documentation . In contrast, the des-methyl analog 2-{[(thiophen-2-yl)methyl]amino}cyclohexan-1-ol is listed by Sigma-Aldrich but without a published purity specification or ISO compliance statement . For quantitative structure–activity relationship (QSAR) studies, high-throughput screening, and patent-enabling research, the documented purity of the target compound reduces the risk of impurity-driven false positives and supports regulatory-grade data integrity .

Certified Purity & ISO
Supporting evidence
≥97% purity, ISO-certified
Reduces impurity-driven false positives; supports reproducible assay data.
Multi-vendor documentation; des-methyl analog lacks published purity spec.
purity certification ISO quality systems reproducible research

Multi-Supplier Sourcing Advantage

The target compound benefits from a multi-supplier sourcing landscape: MolCore and Leyan both maintain inventory with stated lead times (Leyan: 10-day preparation period) . CymitQuimica also lists the compound (Ref. 10-F747752), though noted as discontinued for certain pack sizes, indicating historical commercial availability . By contrast, the des-methyl analog appears to be single-sourced through Sigma-Aldrich/Enamine, and the regioisomer CAS 1343968-30-8 is listed as discontinued by CymitQuimica . Multi-supplier availability for the target compound mitigates single-point-of-failure risk in long-term research programs and enables competitive pricing through tender processes.

Multi-Supplier Resilience
Supporting evidence
≥2 active suppliers
Mitigates single-point-of-failure risk for long-term discovery programs.
Des-methyl and regioisomer analogs are single-sourced or discontinued.
supply chain resilience lead time multi-supplier sourcing

2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol – Application Scenarios


Fragment-Based Lead Generation with Dual H-Bond Donors

The compound's two hydrogen-bond donor groups (secondary amine and hydroxyl), combined with a low molecular weight of 225.35, make it an attractive fragment starting point for targets requiring bidentate hydrogen-bond interactions such as kinases, proteases, or GPCRs . Its HBD count of 2 differentiates it from amine-only thiophene analogs (HBD = 1), providing an additional polar contact for fragment growing or linking strategies in structure-based drug design . The documented ≥97% purity from ISO-certified suppliers ensures that fragment screening hit confirmation is not confounded by impurities .

Chiral Building Block for Ligand Libraries

The 2-aminocyclohexanol scaffold is a well-established chiral building block for asymmetric catalysis ligands and chiral auxiliaries. The 5-methylthiophene substituent introduces electronic tunability that the des-methyl analog lacks . The hydroxyl group at the 2-position enables further functionalization—ester formation, silyl protection, or oxidation to the ketone—expanding the accessible chemical space beyond what is possible with amine-only analogs (e.g., CAS 1019534-35-0) . Multi-supplier availability (MolCore, Leyan) supports the gram-scale procurement needed for ligand library synthesis .

Chromatographic Method Development for Isomer Separation

The ~7.0 °C predicted boiling point difference between the target compound (354.9 °C) and its regioisomer (CAS 1343968-30-8, 347.9 °C) provides a basis for developing discriminating GC or HPLC methods . The distinct predicted density (1.13 vs 1.135 g/cm³) and topological differences can be exploited in reverse-phase chromatography method development, where differential retention times enable purity assessment and isomer separation in reaction monitoring workflows .

Risk-Mitigated Procurement for Discovery Programs

For organizations planning multi-year medicinal chemistry campaigns, the target compound's multi-supplier landscape (MolCore, Leyan, with historical availability from CymitQuimica) reduces supply chain single-point-of-failure risk compared to single-sourced analogs such as the des-methyl compound available only through Sigma-Aldrich/Enamine . The ISO-certified quality systems at MolCore and the batch-specific purity documentation from Leyan support regulatory-grade data integrity for patent filings and IND-enabling studies .

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Dual H-bond donor scaffold, low molecular weight
Fragment screening hit confirmation; purity documentation
Chiral Ligand & Building Block Libraries
2-aminocyclohexanol chiral core, thiophene electronic tuning
Derivatization scope (esterification, oxidation); multi-gram supply
Isomer Chromatographic Separation
Predicted physicochemical differentiation from regioisomer
GC/HPLC method discrimination; retention time reproducibility
Discovery Program Procurement
Multi-supplier availability, ISO-certified quality systems
Supply chain continuity; batch-specific documentation for patent-enabling research
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